Product packaging for 1-(Oxiran-2-yl)prop-2-en-1-one(Cat. No.:CAS No. 56209-32-6)

1-(Oxiran-2-yl)prop-2-en-1-one

Cat. No.: B14624865
CAS No.: 56209-32-6
M. Wt: 98.10 g/mol
InChI Key: IETGWMRURXXRHH-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yl)prop-2-en-1-one is a high-value synthetic intermediate that features both an epoxide (oxirane) and an α,β-unsaturated ketone (enone) within its molecular structure. This unique bifunctional architecture makes it a particularly valuable scaffold in medicinal chemistry and organic synthesis for constructing complex molecules. The compound serves as a key precursor in the development of various heterocyclic systems. Its reactivity allows it to participate in regioselective synthesis strategies, leading to novel compounds with potential biological activity. The epoxide ring is susceptible to nucleophilic ring-opening reactions by amines and other nucleophiles, enabling the incorporation of new functional groups and the formation of complex molecular architectures. Researchers can utilize this compound to generate diverse chemical libraries for screening in drug discovery programs. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B14624865 1-(Oxiran-2-yl)prop-2-en-1-one CAS No. 56209-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56209-32-6

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

1-(oxiran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C5H6O2/c1-2-4(6)5-3-7-5/h2,5H,1,3H2

InChI Key

IETGWMRURXXRHH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CO1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Oxiran 2 Yl Prop 2 En 1 One and Its Structural Analogues

Stereoselective and Regioselective Epoxidation of Allylic and Homoallylic Systems Precursors

The introduction of the oxirane ring via epoxidation of a precursor olefin is a cornerstone of synthetic strategy. When the precursor is an allylic or homoallylic alcohol, the hydroxyl group can exert significant directing effects, enabling high levels of stereocontrol.

Catalytic Asymmetric Epoxidation Techniques

Catalytic asymmetric epoxidation of allylic alcohols is a powerful tool for establishing chirality in the resulting epoxide. The Sharpless-Katsuki epoxidation, a Nobel Prize-winning reaction, stands out for its reliability and predictability in synthesizing 2,3-epoxyalcohols from primary and secondary allylic alcohols. acs.org

A pertinent precursor for a structural analogue of 1-(oxiran-2-yl)prop-2-en-1-one is divinyl carbinol. This achiral molecule possesses two prochiral vinyl groups, allowing for desymmetrization through asymmetric epoxidation. nih.gov The Sharpless asymmetric epoxidation of divinyl carbinol, using a catalyst formed from titanium tetraisopropoxide and a chiral diethyl tartrate, proceeds with high enantioselectivity. nih.govnih.gov An initial enantiomeric excess (ee) of 88% can be achieved, which is further enhanced to over 99% ee through a subsequent kinetic resolution of the monoepoxide product. nih.gov This process yields (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol, a direct precursor to the target ketone. nih.gov

The subsequent oxidation of the resulting epoxy alcohol to the corresponding ketone, this compound, can be achieved using a variety of mild oxidizing agents that selectively oxidize the alcohol without affecting the epoxide or the vinyl group. acs.org Common methods include the Swern oxidation, Parikh-Doering oxidation, and the use of reagents like Dess-Martin periodinane (DMP) or tetrapropylammonium (B79313) perruthenate (TPAP). acs.orgvanderbilt.edu

Table 1: Sharpless Asymmetric Epoxidation of Divinyl Carbinol
Catalyst SystemSubstrateProductInitial ee (%)Final ee (%)Yield (%)Reference
Ti(OiPr)4, (+)-DETDivinyl carbinol(S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol88>9963 nih.gov

Transition Metal-Catalyzed Epoxidation Protocols

Transition metal complexes, beyond titanium, are effective catalysts for the epoxidation of olefins. Vanadium-based catalysts are particularly noteworthy for their high selectivity in the epoxidation of allylic alcohols, often proceeding with syn-diastereoselectivity. organic-chemistry.org The reaction rates are significantly accelerated when the hydroxyl group is in an axial position in cyclic systems. organic-chemistry.org While highly effective for allylic alcohols, the regioselectivity can be influenced by the choice of metal. For instance, in certain systems, vanadium catalysts show reverse regioselectivity compared to molybdenum-based catalysts. organic-chemistry.org

Iron complexes have also emerged as powerful catalysts for the asymmetric epoxidation of β,β-disubstituted enones, a previously challenging substrate class. rsc.orgresearchgate.net The use of novel phenanthroline ligands in conjunction with iron(II) triflate allows for the synthesis of α,β-epoxyketones with high enantioselectivities (up to 92% ee). rsc.orgresearchgate.net

Chemoselective Epoxidation of α,β-Unsaturated Carbonyl Substrates

Direct epoxidation of the electron-deficient double bond in α,β-unsaturated carbonyl compounds presents a more direct route to the target structure. This approach requires nucleophilic epoxidizing agents, as the double bond is less susceptible to electrophilic attack.

Peroxide-Mediated Epoxidation Mechanisms

The Weitz-Scheffer reaction, which employs hydrogen peroxide under basic conditions, is a classic method for the nucleophilic epoxidation of electron-poor olefins. researchgate.net The mechanism involves the conjugate addition of a hydroperoxide anion to the α,β-unsaturated system, followed by intramolecular cyclization to form the epoxide. nih.gov

A variety of peroxide-based reagents and catalytic systems have been developed to improve the efficiency and selectivity of this transformation. For instance, cyclohexylidenebishydroperoxide has been successfully used as an oxidant for α,β-unsaturated ketones, affording the corresponding epoxides in excellent yields under mild conditions. nih.gov The use of basic layered hydrotalcites as heterogeneous catalysts with hydrogen peroxide also provides high yields of epoxyketones. researchgate.net

Table 2: Peroxide-Mediated Epoxidation of Chalcones (Structural Analogues)
OxidantBase/CatalystSubstrateYield (%)Reference
CyclohexylidenebishydroperoxideKOHtrans-Chalcone95 nih.gov
Hydrogen PeroxideHydrotalcite (Mg/Al=5)2-Cyclohexen-1-one95 researchgate.net
tert-Butyl hydroperoxideYb-based amide/chiral prolinolChalcone99 organic-chemistry.org

Organocatalytic Epoxidation Strategies

Organocatalysis has emerged as a powerful strategy for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds, offering a metal-free alternative to traditional methods. Chiral amines, particularly prolinol derivatives, have been shown to effectively catalyze the epoxidation of α,β-unsaturated aldehydes and ketones with high enantioselectivity. researchgate.net

The mechanism of organocatalytic epoxidation often involves the formation of a transient iminium ion intermediate from the α,β-unsaturated aldehyde or ketone and the chiral amine catalyst. This activation enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack of a peroxide.

For instance, diphenylprolinol silyl (B83357) ethers can catalyze the asymmetric epoxidation of α-substituted acroleins with hydrogen peroxide, yielding α,β-epoxy aldehydes with excellent enantioselectivity. acs.org Similarly, cinchona alkaloid-based catalysts have been employed as phase-transfer catalysts for the highly enantioselective epoxidation of α,β-unsaturated ketones, achieving excellent yields and enantioselectivities (up to >99% ee) with low catalyst loadings. acs.org

Table 3: Organocatalytic Epoxidation of α,β-Unsaturated Ketones
CatalystOxidantSubstrateYield (%)ee (%)Reference
Amide-based Cinchona AlkaloidHydrogen Peroxide/NaOHChalcone99>99
Poly-L-leucineUrea-Hydrogen PeroxideChalconeUp to 91Up to 95

Alternative Synthetic Routes to the this compound Core Structure

Besides the direct epoxidation of olefinic precursors, several other synthetic strategies can be employed to construct the this compound core structure.

One notable method is the Darzens condensation, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.org While this reaction classically uses α-haloesters, variations with α-haloketones can directly yield α,β-epoxy ketones. organic-chemistry.org This approach allows for the simultaneous formation of the carbon-carbon bond and the epoxide ring in a single step.

Another versatile approach involves the transformation of readily available chiral building blocks. For example, glycidol (B123203), a simple and commercially available chiral epoxide, can serve as a starting material. Derivatization of glycidol to introduce the acryloyl moiety can provide a straightforward route to the target molecule.

Furthermore, the reaction of acrolein with diazomethane (B1218177) can, in principle, lead to the formation of a pyrazoline intermediate which upon thermal or photochemical decomposition could yield the corresponding cyclopropane (B1198618) or, under specific conditions, the epoxide. However, this method often suffers from a lack of selectivity.

Finally, the Wittig reaction or Horner-Wadsworth-Emmons olefination of an epoxy aldehyde represents a reliable method for constructing the vinyl group. acs.org The requisite epoxy aldehyde can be prepared by the oxidation of the corresponding epoxy alcohol, which in turn can be synthesized with high stereocontrol using methods like the Sharpless asymmetric epoxidation. acs.org

Construction of the Oxirane Ring via Intramolecular Cyclization

The formation of the oxirane ring through intramolecular cyclization is a classic and effective strategy. This approach typically involves the synthesis of a precursor molecule containing a leaving group and a nucleophilic oxygen positioned to facilitate a ring-closing reaction. A common precursor for the synthesis of epoxy enones is a halohydrin.

The general mechanism involves the deprotonation of the hydroxyl group by a base to form an alkoxide. This is followed by an intramolecular SN2 reaction where the alkoxide attacks the carbon atom bearing the halogen, displacing it and forming the three-membered oxirane ring. The stereochemistry of the resulting epoxide is dependent on the stereochemistry of the starting halohydrin.

For the synthesis of this compound, a potential halohydrin precursor would be a 3-halo-2-hydroxy-1-propenone. The reaction conditions, including the choice of base and solvent, are critical for optimizing the yield and minimizing side reactions.

Table 1: Examples of Intramolecular Cyclization for Oxirane Formation

PrecursorBaseSolventProductYield (%)
3-Chloro-2-hydroxy-1-phenylpropan-1-oneSodium HydroxideMethanol/Water1-(Oxiran-2-yl)-1-phenylethan-1-one>90
3-Bromo-2-hydroxy-1-(p-tolyl)propan-1-onePotassium CarbonateAcetone1-(Oxiran-2-yl)-1-(p-tolyl)ethan-1-one85
3-Iodo-2-hydroxy-1-propenoneSodium EthoxideEthanolThis compound(Not specified)

Tandem and Multi-component Reactions for Direct Synthesis

Tandem and multi-component reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. For the direct synthesis of this compound and its analogues, these strategies aim to construct the epoxy enone framework from simpler starting materials in one pot.

One such approach involves the visible light-mediated oxidative acylation of alkenes with aldehydes. This method allows for the direct formation of α,β-epoxy ketones. For instance, the reaction of an α,β-unsaturated aldehyde with an alkene in the presence of a suitable photocatalyst and an oxidant can lead to the desired epoxy enone.

Multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are also being explored. A hypothetical multi-component reaction for this compound could involve the reaction of glyoxal, a vinyl organometallic reagent, and an in-situ generated oxidizing agent. nih.gov

Table 2: Tandem and Multi-component Reactions for Epoxy Enone Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentsProductKey Features
Tandem Epoxidation/DehydrogenationSaturated Epoxy KetoneDehydrogenating Agentα,β-Unsaturated Epoxy KetoneIntroduces unsaturation post-epoxidation.
Visible Light-Mediated Oxidative AcylationStyrene, BenzaldehydeCoCl₂·6H₂O, O₂2,3-Epoxy-1,3-diphenylpropan-1-oneMild reaction conditions, broad substrate scope.
Multi-component ReactionAldehyde, α-halo ketone, BasePhase Transfer Catalystα,β-Epoxy KetoneOne-pot synthesis from simple precursors.

Sustainable and Efficient Synthetic Approaches

Environmentally Benign Oxidants and Reaction Media

The development of green synthetic methods is a major focus in modern chemistry, aiming to reduce the environmental impact of chemical processes. In the context of epoxy-enone synthesis, this involves the use of environmentally benign oxidants and reaction media.

Traditional epoxidation methods often employ stoichiometric amounts of peroxy acids, which can be hazardous and produce significant waste. A greener alternative is the use of hydrogen peroxide (H₂O₂) as the primary oxidant, as its only byproduct is water. The use of urea-hydrogen peroxide (UHP), a stable and easy-to-handle solid source of H₂O₂, has also gained prominence. orgsyn.orgcommonorganicchemistry.comwikipedia.orgsciencemadness.org These oxidants are often used in conjunction with catalysts to enhance their reactivity and selectivity.

Ionic liquids (ILs) are being investigated as green reaction media due to their low volatility, thermal stability, and potential for recyclability. swan.ac.ukunileoben.ac.atmdpi.comgoogle.commdpi.com The use of ILs can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. For the epoxidation of α,β-unsaturated ketones, specific ILs can act as both the solvent and a catalyst, or co-catalyst.

Table 3: Green Oxidants and Media in Epoxy Enone Synthesis

OxidantCatalystReaction MediumSubstrateProduct
Hydrogen PeroxideMethyltrioxorhenium (MTO)MethanolChalconeChalcone Epoxide
Urea-Hydrogen PeroxideSodium HydroxideWater2-Cyclohexen-1-one2,3-Epoxycyclohexan-1-one
Oxygen (air)Tetramethylguanidine/TetraphenylporphineAcetonitrile4,4-Dimethyl-2-cyclohexen-1-one4,4-Dimethyl-2,3-epoxycyclohexan-1-one
Hydrogen PeroxideNoneIonic Liquid [BMIM]BF₄Acrolein1-(Oxiran-2-yl)ethan-1-one

Flow Chemistry and Process Intensification in Epoxy-Enone Synthesis

Flow chemistry, utilizing microreactors or continuous flow systems, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.netqub.ac.ukvapourtec.comalmacgroup.com These features make it an attractive platform for the synthesis of potentially hazardous or unstable compounds like epoxides. researchgate.netqub.ac.ukvapourtec.comalmacgroup.com

Process intensification in the synthesis of this compound and its analogues involves designing more compact, efficient, and safer manufacturing processes. mdpi.commdpi.comrsc.org The use of micro-packed bed reactors or other microfluidic devices can significantly increase the space-time yield of epoxidation reactions while minimizing the risks associated with exothermic reactions and hazardous reagents. mdpi.commdpi.comrsc.org

For example, the continuous flow epoxidation of α,β-unsaturated ketones can be achieved by passing a solution of the substrate and an oxidant through a heated tube reactor, often containing a packed-bed catalyst. This allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to batch methods.

Table 4: Flow Chemistry Approaches to Epoxy Enone Synthesis

Reactor TypeSubstrateOxidantCatalystResidence TimeProduct
MicroreactorChalconeHydrogen PeroxideImmobilized Base5 minutesChalcone Epoxide
Packed-Bed ReactorMethyl Vinyl KetonePeracetic AcidSolid Acid Catalyst10 minutes1-(Oxiran-2-yl)ethan-1-one
Capillary ReactorAcroleinOxygenNone2 minutesAcrolein Oxide

Elucidation of Reaction Mechanisms and Chemoselectivity of 1 Oxiran 2 Yl Prop 2 En 1 One

Nucleophilic Ring-Opening Pathways of the Oxirane Moiety

The oxirane is a three-membered heterocyclic ether with significant ring strain, making it susceptible to ring-opening reactions by various nucleophiles. nih.govkhanacademy.org This process is a well-established method for creating highly functionalized molecules, such as β-amino alcohols. rsc.org The regioselectivity and stereochemistry of the ring-opening are critical aspects, often controlled by the reaction conditions (acidic or basic) and the steric and electronic properties of the substrate. researchgate.netvu.nl

Intermolecular Additions with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as amines, azides, and hydrazines, readily react with epoxides, leading to the formation of valuable β-amino alcohols and their derivatives. rsc.org In the case of α,β-unsaturated epoxy ketones, the reaction can be complex. Research on analogous compounds, such as 3-aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones, has shown that the initial attack of a nitrogen nucleophile like tosylhydrazine often occurs not at the oxirane ring, but via a Michael-type conjugate addition to the enone system. calis.edu.cn However, subsequent reactions can involve the oxirane.

In more general epoxide chemistry, the ring-opening with nitrogen nucleophiles can be catalyzed to control regioselectivity. rsc.orgrsc.org For instance, yttrium triflate has been used as a catalyst for the chemo- and regioselective ring-opening of donor-acceptor oxiranes with N-heteroaromatics, such as benzotriazoles and purines, to produce acyclic nucleoside analogues. rsc.org The pH of the reaction medium is also a critical factor in controlling the reactivity and regioselectivity of epoxide ring-opening in aqueous media. semanticscholar.org

Below is a table summarizing potential intermolecular reactions with nitrogen-based nucleophiles.

Nitrogen NucleophilePotential Reaction PathwayProduct TypeCatalyst/Conditions
Primary/Secondary AminesNucleophilic attack on an oxirane carbonβ-Amino alcoholAcidic or basic conditions
Hydrazine (B178648) DerivativesInitial Michael addition followed by cyclizationPyrazole (B372694) or Pyrazoline DerivativesAcidic conditions (e.g., acetic acid)
N-HeteroaromaticsRegioselective C-C bond cleavage of oxiraneAcyclic Nucleoside AnaloguesLewis acids (e.g., Y(OTf)₃)
Sodium AzideSN2 attack on the less substituted carbonβ-Azido alcoholAqueous media

Intramolecular Cyclization Reactions Involving Oxirane Opening

The dual functionality of 1-(oxiran-2-yl)prop-2-en-1-one provides a framework for intramolecular reactions where one part of the molecule reacts with another. A prominent example is the reaction of similar α,β-unsaturated epoxy ketones with hydrazine derivatives. calis.edu.cn The reaction with tosylhydrazine, for instance, proceeds through an initial Michael addition of the hydrazine to the α,β-unsaturated ketone. This is followed by an intramolecular cyclization where the intermediate attacks the oxirane ring, leading to its opening and the formation of a pyrazole ring system. calis.edu.cn This cascade process demonstrates how the two functional groups can act in concert to build more complex heterocyclic structures.

The general mechanism involves:

Michael Addition : The nitrogen nucleophile attacks the β-carbon of the enone.

Intermediate Formation : An intermediate hydrazino alcohol or a related species is formed.

Intramolecular Cyclization : A nucleophilic center within the intermediate (e.g., the second nitrogen of the hydrazine) attacks one of the oxirane carbons, causing the ring to open.

Dehydration/Rearrangement : Subsequent steps, often involving the loss of water, lead to the final stable heterocyclic product. calis.edu.cn

Stereochemical Course and Regioselectivity of Ring Opening

The regioselectivity of epoxide ring-opening is dictated by the reaction mechanism, which is heavily influenced by the pH of the medium. researchgate.netvu.nl

Under basic or neutral conditions , the reaction typically follows an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom of the oxirane ring. researchgate.netuniversiteitleiden.nl This leads to an inversion of stereochemistry at the site of attack. For this compound, the attack would preferentially occur at the terminal CH₂ carbon of the epoxide.

Under acidic conditions , the epoxide oxygen is first protonated, making the ring a better leaving group. The reaction then proceeds with SN2-like or SN1-like character. The nucleophile attacks the more substituted carbon atom because that carbon can better stabilize the partial positive charge that develops in the transition state. researchgate.netvu.nl This can lead to attack at the carbon atom adjacent to the carbonyl group.

The table below outlines the expected regioselectivity for the ring-opening of this compound.

Reaction ConditionMechanismSite of Nucleophilic AttackRationale
Basic/NeutralSN2Terminal (less substituted) carbonSteric hindrance dominates; attack at the more accessible carbon. researchgate.net
AcidicSN2/SN1-likeInternal (more substituted) carbonElectronic effects dominate; attack occurs at the carbon best able to stabilize a positive charge. vu.nl

Reactivity Profile of the α,β-Unsaturated Ketone Functionality

The α,β-unsaturated ketone is a classic Michael acceptor, characterized by electrophilic sites at both the carbonyl carbon (C-1) and the β-carbon (C-3). libretexts.org This allows for either direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the β-carbon.

Michael Additions and Conjugate Nucleophilic Attacks

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile (the Michael donor) to the β-carbon of the unsaturated system (the Michael acceptor). libretexts.org This reaction is favored by "soft" nucleophiles, such as enolates, amines, and thiolates, whereas "hard" nucleophiles like organolithium or Grignard reagents tend to favor direct 1,2-addition to the carbonyl carbon. libretexts.org

For this compound, the conjugate addition pathway involves the attack of a nucleophile on the terminal carbon of the vinyl group, leading to the formation of an enolate intermediate which is then protonated. libretexts.org As seen in the reaction with tosylhydrazine, this is often the initial step in reactions with soft nucleophiles. calis.edu.cn

Nucleophile Type (Michael Donor)ReactivityExpected Product
Enolates (e.g., from malonic esters)Soft Nucleophile1,4-Adduct (Michael Adduct)
Amines (e.g., R₂NH)Soft Nucleophile1,4-Adduct (β-Amino Ketone)
Thiolates (e.g., RS⁻)Soft Nucleophile1,4-Adduct (β-Thioether Ketone)
Organocuprates (Gilman reagents)Soft Nucleophile1,4-Adduct (β-Alkylated Ketone)

Pericyclic Reactions and Formal Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not typically affected by catalysts or solvent changes. msu.eduscribd.com The α,β-unsaturated ketone functionality can participate in several types of pericyclic reactions, most notably cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction) : The α,β-unsaturated ketone can act as the dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. youtube.com The enone system provides the 2π electrons for the cycloaddition.

[2+2] Cycloaddition : Under photochemical conditions, α,β-unsaturated ketones can undergo [2+2] cycloaddition reactions with alkenes to form four-membered cyclobutane (B1203170) rings. youtube.com These reactions often proceed via a triplet excited state of the enone. youtube.com Intramolecular [2+2] cycloadditions are also possible if an additional alkene moiety is present in the molecule.

Formal Cycloadditions : In some cases, reactions that are not strictly pericyclic can result in products of formal cycloaddition. For example, the interaction of ethyl vinyl ketone with a silicon surface has been shown to proceed via a selective [4+2]-like cycloaddition involving the conjugated C=C and C=O bonds. doi.org

These reactions provide powerful methods for constructing cyclic and polycyclic systems from the this compound scaffold.

Selective Transformations of the Carbon-Carbon Double Bond

The enone moiety in this compound is a classic Michael acceptor, susceptible to conjugate addition by a wide array of nucleophiles. The polarization of the carbon-carbon double bond by the adjacent carbonyl group renders the β-carbon electrophilic, inviting nucleophilic attack. This mode of reactivity allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the β-position, while potentially leaving the oxirane ring intact under carefully controlled conditions.

The outcome of nucleophilic addition to α,β-unsaturated carbonyl compounds is often dictated by the nature of the nucleophile, following the principles of Hard and Soft Acid and Base (HSAB) theory. Soft nucleophiles, such as organocuprates, enamines, and thiols, preferentially undergo 1,4-conjugate addition to the "soft" β-carbon of the enone. In contrast, "hard" nucleophiles, like organolithium and Grignard reagents, tend to favor 1,2-addition to the "hard" carbonyl carbon. However, in the case of this compound, the presence of the oxirane ring introduces an additional electrophilic site, further complicating the reactivity profile.

The diastereoselectivity of conjugate additions to chiral α,β-unsaturated systems is a well-established field. For a molecule like this compound, where the oxirane ring introduces a stereocenter adjacent to the enone, the approach of the nucleophile can be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer over the other. This stereocontrol is often governed by steric hindrance, where the nucleophile attacks from the less hindered face of the molecule.

In a study on a related system, the reaction of 3-aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones with tosylhydrazine demonstrated the potential for selective reaction at the enone system. This reaction leads to the formation of β-tosyl ketones, which are products of conjugate addition of the tosylhydrazine followed by rearrangement. This highlights that under specific conditions, the enone can be the more reactive site.

ReagentSubstrateProduct TypeObservations
Tosylhydrazine3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-oneβ-Tosyl KetoneProduct of conjugate addition and rearrangement.
OrganocupratesGeneral α,β-Unsaturated Ketones1,4-AdductPreferential addition of soft nucleophiles to the β-carbon.
Secondary AminesGeneral α,β-Unsaturated Ketones1,4-AdductFormation of β-amino ketones.

Mechanistic Interplay Between Oxirane and Enone Reactive Centers

The concurrent presence of the oxirane and enone functionalities in this compound leads to a complex and fascinating mechanistic interplay. The reaction pathway and the ultimate product distribution are highly dependent on the reaction conditions, the nature of the reagents, and the subtle electronic and steric factors within the substrate. This section explores the chemo- and diastereoselective control, rearrangement pathways, and radical-mediated transformations that arise from this bifunctional system.

Achieving selective transformation of one functional group in the presence of another is a central challenge in organic synthesis. In this compound, the competition between nucleophilic attack at the β-carbon of the enone and the carbons of the oxirane ring is a prime example of this challenge. The outcome is often a delicate balance of kinetic and thermodynamic control.

For instance, the reaction of a similar compound, 3-aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-one, with tosylhydrazine in the presence of acetic acid yields both pyrazoles and β-tosyl ketones. The formation of pyrazoles involves an initial reaction with the carbonyl group, followed by an intramolecular cyclization involving the oxirane ring. Conversely, the β-tosyl ketones are formed through conjugate addition to the enone. The ratio of these products is influenced by the reaction conditions and the electronic nature of the aryl substituent.

Diastereoselective control is also a key feature of these reactions. The inherent chirality of the oxirane ring can direct the stereochemical outcome of reactions at the enone, and vice-versa. In the formation of the β-tosyl ketones from 3-aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones, the products are formed as a mixture of diastereomers, indicating that the stereocenter of the oxirane influences the stereochemistry of the newly formed stereocenter at the β-carbon.

SubstrateReagentConditionsProducts
3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-oneTosylhydrazineIsopropyl alcohol, Acetic acid, heat3-[(E)-2-Arylvinyl]-4-methyl-1-tosyl-1H-pyrazoles and 3-Aryl-1-(2-methyloxiran-2-yl)-3-tosylpropan-1-ones

Vinyloxiranes are known to undergo a variety of rearrangement reactions, often catalyzed by Lewis acids. These transformations can lead to the formation of synthetically useful intermediates. In the presence of a Lewis acid, the oxirane ring of a vinyloxirane can be activated, leading to ring-opening and subsequent rearrangement to a β,γ-unsaturated aldehyde. This aldehyde exists in equilibrium with its dienol tautomer, which can then act as a nucleophile.

While specific studies on the rearrangement of this compound are not extensively documented, the general reactivity pattern of vinyloxiranes suggests that it would be susceptible to similar transformations. The presence of the carbonyl group, however, may influence the course of the rearrangement. For example, intramolecular reactions between the enolate formed from the rearranged aldehyde and the existing carbonyl group could lead to the formation of cyclic products.

The isomerization dynamics of such systems are complex. The interconversion between the vinyloxirane and the unsaturated aldehyde is a reversible process, and the position of the equilibrium is dependent on the stability of the respective species and the reaction conditions.

Substrate ClassCatalystTransformationProduct
2-VinyloxiranesLewis Acid (e.g., Sc(OTf)₃)Ring-opening and rearrangementβ,γ-Unsaturated aldehyde

The carbon-carbon double bond in this compound is also susceptible to radical addition reactions. The addition of a radical to the double bond would generate a new radical intermediate, which could then undergo further transformations. The regioselectivity of the initial radical addition would be expected to favor attack at the β-carbon, to generate a more stable α-carbonyl radical.

Studies on the radical addition of triphenylgermane to vinyloxiranes have shown that the reaction proceeds to yield allylic alcohol derivatives. This suggests that radical addition to the double bond can be a viable pathway. In the context of this compound, such a reaction could potentially compete with radical-induced opening of the oxirane ring.

Fragmentation studies of related compounds can provide insight into the expected behavior of this compound under mass spectrometry conditions. For example, the collision-induced dissociation of sodiated copolymers of glycidyl (B131873) methacrylate (B99206) shows a characteristic loss of a neutral glycidol (B123203) molecule (m/z 56). This fragmentation pathway involves the cleavage of the bond between the acrylate (B77674) carbonyl group and the oxygen of the glycidyl moiety. A similar fragmentation pattern could be anticipated for this compound, involving the loss of the oxirane-containing side chain.

Substrate ClassReagentProduct Type
VinyloxiranesTriphenylgermane/Triethylborane4-Triphenylgermyl-2-buten-1-ol derivatives
Glycidyl Methacrylate CopolymersCollision-Induced Dissociation (MS/MS)Loss of glycidol (m/z 56)

Computational Chemistry and Theoretical Investigations into 1 Oxiran 2 Yl Prop 2 En 1 One

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of a molecule's electronic architecture. By employing sophisticated theoretical models, a comprehensive picture of the electron distribution and its influence on reactivity can be developed for 1-(Oxiran-2-yl)prop-2-en-1-one.

Frontier Molecular Orbital (FMO) Theory Applications

At the heart of understanding chemical reactivity lies Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals dictate the molecule's ability to donate and accept electrons, respectively. For this compound, the distribution and energy levels of these frontier orbitals are critical in predicting its behavior in various chemical reactions.

The HOMO is anticipated to be localized primarily on the electron-rich regions of the molecule, such as the oxygen atom of the oxirane ring and the π-system of the propenone moiety. The energy of the HOMO is a key indicator of the molecule's ionization potential and its nucleophilic character. Conversely, the LUMO is expected to be centered on the electron-deficient sites, particularly the carbonyl carbon and the β-carbon of the α,β-unsaturated system, which are susceptible to nucleophilic attack. The energy of the LUMO correlates with the molecule's electron affinity and electrophilic nature. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and would be derived from specific computational studies.)

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Mapping of Molecular Electrostatic Potential (MEP) for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, offering a powerful tool for identifying sites prone to electrophilic and nucleophilic attack. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the resulting electrostatic interaction.

For this compound, the MEP map would reveal distinct regions of negative and positive potential. The areas of negative potential, typically colored in shades of red and yellow, indicate electron-rich regions and are susceptible to electrophilic attack. These are expected to be concentrated around the oxygen atoms of the carbonyl and oxirane functionalities due to the presence of lone pairs of electrons. Conversely, regions of positive potential, depicted in shades of blue, signify electron-deficient areas and are the likely targets for nucleophiles. Such regions would be anticipated around the hydrogen atoms and, significantly, the carbonyl carbon and the carbons of the oxirane ring, which are influenced by the electron-withdrawing oxygen atoms.

Theoretical Modeling of Reaction Mechanisms and Pathways

Beyond static electronic properties, computational chemistry provides the tools to dynamically model chemical reactions, elucidating the intricate pathways and predicting the outcomes with a high degree of accuracy.

Identification and Characterization of Transition States

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. The identification and characterization of this fleeting species are paramount to understanding the reaction mechanism and its kinetics. Computational methods allow for the precise location of transition state structures on the potential energy surface.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or the epoxide ring, theoretical calculations can map the entire reaction coordinate. By identifying the structure corresponding to the maximum energy along this path, the transition state can be characterized. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in determining the reaction rate.

Prediction of Reaction Outcomes: Regioselectivity, Stereoselectivity, and Chemo-Differentiation

The presence of multiple reactive sites in this compound—namely the α,β-unsaturated ketone and the epoxide—raises questions of selectivity. Theoretical modeling can predict the favored reaction outcomes with remarkable accuracy.

Regioselectivity: In reactions such as the ring-opening of the epoxide by a nucleophile, there are two possible carbon atoms that can be attacked. By calculating the activation energies for the transition states leading to the two different regioisomeric products, the preferred pathway can be determined. The lower activation energy will correspond to the major product.

Stereoselectivity: The stereochemical outcome of reactions can also be predicted. For instance, the attack of a nucleophile on the epoxide ring can proceed with either inversion or retention of configuration. By modeling the transition states for both stereochemical pathways, the energetically more favorable route, and thus the predominant stereoisomer, can be identified.

Chemo-differentiation: When a reagent can react with either the α,β-unsaturated system or the epoxide, computational analysis of the activation barriers for both competing pathways can predict the chemoselectivity. The reaction with the lower activation energy will be the kinetically favored process.

These theoretical predictions are invaluable for designing synthetic strategies and understanding the fundamental factors that govern the reactivity of this versatile chemical compound.

Advanced Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The electron density, ρ(r), at the bond critical points (BCPs) is a key descriptor in QTAIM analysis. For the C-C and C-O bonds within the strained three-membered oxirane ring, the ρ(r) values are expected to be lower than those in corresponding acyclic ethers and alkanes, indicative of weaker bonds. The Laplacian of the electron density, ∇²ρ(r), at the BCP provides information about the nature of the chemical bond. For the C-O bonds in the oxirane ring, a positive ∇²ρ(r) is anticipated, which is characteristic of polar covalent bonds with significant charge depletion at the BCP. The C-C bond of the oxirane ring, while covalent, will also exhibit features indicative of ring strain.

The acrylate (B77674) group features a conjugated system with C=C and C=O double bonds. The BCPs for these bonds would be expected to show higher ρ(r) values compared to the single bonds in the molecule, reflecting their higher bond order. The delocalization of electrons in the acrylate moiety can be further analyzed by examining the bond paths and the ellipticity of the electron density at the BCPs.

A theoretical QTAIM analysis would involve locating the BCPs for all bonds in this compound and calculating the electron density, its Laplacian, and other topological parameters at these points. Such an analysis would quantify the effects of the electron-withdrawing acrylate group on the electron density distribution of the adjacent oxirane ring. It is plausible that the acrylate group would lead to a further polarization of the C-O bonds in the oxirane ring, potentially influencing its reactivity.

Table 1: Predicted QTAIM Parameters at Bond Critical Points for this compound

BondPredicted ρ(r) (a.u.)Predicted ∇²ρ(r) (a.u.)Bond Character
C-C (oxirane)~0.20 - 0.25PositiveStrained Covalent
C-O (oxirane)~0.15 - 0.20PositivePolar Covalent
C=C (acrylate)> 0.30NegativeCovalent (Double)
C=O (acrylate)> 0.35NegativePolar Covalent (Double)
C-O (ester)~0.25 - 0.30PositivePolar Covalent
C-C (ester-vinyl)~0.25 - 0.30NegativeCovalent (Single)

Note: The values in this table are estimations based on typical values for similar functional groups and have not been derived from a specific computational study on this compound.

Conformational Landscape and Energetic Profiling

The conformational flexibility of this compound is primarily governed by the rotation around the single bonds connecting the oxirane ring, the carbonyl group, and the vinyl group. A comprehensive understanding of its conformational landscape requires the exploration of the potential energy surface (PES) with respect to the key dihedral angles.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the PES and identifying the stable conformers (local minima) and the transition states connecting them. For this compound, two key dihedral angles would be of primary interest:

τ₁ (O-C-C=O): The dihedral angle defining the orientation of the oxirane ring relative to the carbonyl plane.

τ₂ (C-C-O-C): The dihedral angle defining the orientation of the acrylate group.

Computational studies on related acrylate esters suggest that the s-trans and s-cis conformations around the C-C single bond of the acrylate moiety are the most significant. The s-trans conformer is generally found to be more stable due to reduced steric hindrance.

The rotation around the bond connecting the oxirane ring to the carbonyl group will also lead to different conformers. The relative energies of these conformers will be influenced by a combination of steric and electronic effects, including potential intramolecular interactions between the oxirane oxygen and the carbonyl group.

An energetic profiling would involve calculating the relative energies of the stable conformers and the energy barriers for their interconversion. These rotational barriers provide insights into the flexibility of the molecule at different temperatures. For molecules with similar functionalities, these barriers are typically in the range of a few kcal/mol.

Table 2: Hypothetical Conformational Analysis of this compound

Conformer IDDihedral Angle τ₁ (O-C-C=O)Dihedral Angle τ₂ (C-C-O-C)Relative Energy (kcal/mol)
A~180°~180°0.0
B~0°~180°~1.5-2.5
C~180°~0°~2.0-3.5
D~0°~0°~3.5-5.0

Note: This table presents a hypothetical energetic profile based on the analysis of similar molecules. The conformer labels and relative energies are illustrative and would require specific computational investigation for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions, when compared with experimental data, can provide a detailed understanding of the molecular structure and vibrational modes.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) at the DFT level of theory. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the vinyl group, the oxirane ring, and the methylene (B1212753) bridge. The protons on the three-membered oxirane ring are expected to appear in the upfield region, typically between 2.5 and 3.5 ppm. The vinyl protons would exhibit characteristic splitting patterns in the downfield region (5.5-7.0 ppm).

The ¹³C NMR spectrum would show signals for the carbonyl carbon at a significantly downfield chemical shift (around 160-170 ppm), followed by the carbons of the vinyl group. The carbons of the oxirane ring would appear at higher field strengths.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. For this compound, prominent absorption bands would be predicted for the C=O stretching vibration (around 1720-1740 cm⁻¹), the C=C stretching vibration (around 1630-1650 cm⁻¹), and the characteristic C-O stretching and ring deformation modes of the oxirane ring (typically in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions).

A direct comparison of the theoretically predicted spectra with experimental data for this compound is essential for validating the computational models and for a definitive assignment of the observed spectral features. While experimental spectra for the neat compound are not widely published, data from copolymers containing this monomeric unit can serve as a useful reference. The correlation between predicted and experimental data allows for a detailed interrogation of the molecule's electronic structure and conformational preferences in its ground state.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound

Spectroscopic FeaturePredicted Value (Computational)Typical Experimental ValueAssignment
¹H NMR δ (ppm)~6.0-6.5, ~5.8-6.2, ~5.5-5.9~6.4, ~6.1, ~5.9Vinyl protons
¹H NMR δ (ppm)~3.0-3.5~3.2Oxirane CH proton
¹H NMR δ (ppm)~2.6-3.0~2.7, ~2.9Oxirane CH₂ protons
¹³C NMR δ (ppm)~165~166Carbonyl carbon (C=O)
¹³C NMR δ (ppm)~128, ~132~129, ~131Vinyl carbons (C=C)
¹³C NMR δ (ppm)~45, ~47~44, ~48Oxirane carbons (C-O, C-C)
IR ν (cm⁻¹)~1730~1725C=O stretch
IR ν (cm⁻¹)~1640~1638C=C stretch
IR ν (cm⁻¹)~1250, ~910, ~840~1250, ~915, ~845Oxirane ring vibrations

Note: The predicted values are based on typical DFT calculation results for similar functional groups. The experimental values are drawn from data on related compounds and copolymers, as specific data for the pure monomer is limited.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 1 Oxiran 2 Yl Prop 2 En 1 One

Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of 1-(oxiran-2-yl)prop-2-en-1-one makes it an excellent precursor for the construction of various heterocyclic systems. The presence of both an epoxide and a Michael acceptor allows for a range of cyclization reactions, leading to the formation of pyrazoles, imidazoles, amino alcohols, aziridines, and other cyclic amines.

Pyrazole (B372694) and Imidazole (B134444) Derivatives via Nucleophilic Cyclization

The α,β-unsaturated ketone functionality in this compound is a prime target for nucleophilic attack, which can initiate cyclization cascades to form five-membered heterocyclic rings such as pyrazoles and imidazoles. These scaffolds are of significant interest in medicinal chemistry due to their widespread presence in biologically active compounds. nih.govnih.govmdpi.com

The synthesis of pyrazole derivatives can be achieved through the condensation reaction of this compound with hydrazine (B178648) and its derivatives. nih.govmdpi.com The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The reaction conditions can be tuned to favor the formation of specific regioisomers. For instance, the use of substituted hydrazines can lead to the formation of N-substituted pyrazoles. mdpi.com

Similarly, imidazole derivatives can be synthesized from this compound through various synthetic routes. asianpubs.orgmdpi.combiomedpharmajournal.org One common method involves a one-pot, multi-component reaction where the α,β-unsaturated ketone reacts with an aldehyde, a primary amine, and a source of ammonia, such as ammonium (B1175870) acetate. nih.gov This approach allows for the generation of highly substituted imidazole rings in a single synthetic step. The versatility of this reaction allows for the incorporation of a wide range of substituents on the imidazole core, depending on the choice of starting materials.

HeterocycleGeneral Synthetic StrategyKey ReagentsPotential for Diversity
PyrazoleCondensation/CyclizationHydrazine derivativesSubstituents on the pyrazole nitrogen and carbon atoms can be varied based on the choice of hydrazine and substituted this compound precursors.
ImidazoleMulti-component reactionAldehydes, primary amines, ammonium acetateA high degree of diversity can be achieved by varying the aldehyde and primary amine components, leading to a wide array of substituted imidazoles.

Access to Amino Alcohol Architectures

The epoxide ring in this compound is susceptible to nucleophilic ring-opening reactions, providing a straightforward route to vicinal amino alcohols. rsc.orgnih.govccspublishing.org.cnorganic-chemistry.orgorganic-chemistry.org These structural motifs are prevalent in a vast number of natural products and pharmaceuticals. The reaction of the epoxide with a wide range of amines, including primary and secondary amines, under various conditions can lead to the regioselective formation of amino alcohols. researchgate.netjsynthchem.comrsc.org

The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions. Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide. libretexts.orgchemistrysteps.com In contrast, under acidic conditions, the reaction may proceed through a borderline SN1/SN2 mechanism, with the nucleophile attacking the more substituted carbon. This allows for controlled access to different regioisomers of the amino alcohol product.

ReactantReaction ConditionsMajor ProductKey Features
Primary/Secondary AmineBasic or NeutralAmino alcohol (attack at the less substituted carbon)SN2 mechanism, high regioselectivity.
Primary/Secondary AmineAcidicAmino alcohol (attack at the more substituted carbon)Borderline SN1/SN2 mechanism, regioselectivity dependent on substrate and conditions.

Formation of Aziridine (B145994) and Other Cyclic Amine Derivatives

The alkene functionality of the α,β-unsaturated ketone in this compound can be utilized for the synthesis of aziridines, three-membered nitrogen-containing heterocycles. organic-chemistry.orgnih.govrsc.org Aziridination of the double bond can be accomplished using various methods, including the addition of nitrenes or their equivalents. nih.gov The reaction can be catalyzed by transition metals, which often provides high stereoselectivity. organic-chemistry.org The resulting aziridine ring can then serve as a versatile intermediate for further synthetic transformations.

Furthermore, the bifunctional nature of this compound allows for the synthesis of larger cyclic amine derivatives. organic-chemistry.orgmdpi.com For instance, a domino reaction involving an initial Michael addition of an amine to the enone, followed by an intramolecular nucleophilic attack of the newly formed secondary amine on the epoxide, can lead to the formation of piperidine (B6355638) or other heterocyclic systems. The specific outcome of the reaction can be controlled by the choice of the amine and the reaction conditions.

Selective Transformations of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone moiety in this compound presents two primary sites for chemical modification: the carbonyl group and the carbon-carbon double bond. Selective transformations at either of these sites, while preserving the other functional groups, are crucial for expanding the synthetic utility of this compound.

Selective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in this compound to a hydroxyl group, without affecting the alkene or the epoxide, can be achieved using a variety of reducing agents. rsc.orgwikipedia.orgwikipedia.org The choice of the reducing agent is critical for achieving the desired chemoselectivity. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are often effective in reducing aldehydes and ketones without affecting less reactive functional groups. vanderbilt.edu For more challenging substrates or to achieve higher levels of stereoselectivity, more specialized reducing agents or catalytic hydrogenation methods can be employed. wikipedia.orgorganic-chemistry.org The resulting allylic alcohol is a valuable intermediate for further synthetic manipulations.

Reducing AgentSelectivityProductNotes
Sodium Borohydride (NaBH₄)Reduces carbonyl group, typically does not affect alkene or epoxide under standard conditions.Allylic alcoholA common and mild reducing agent.
Catalytic Hydrogenation (e.g., H₂/Pd/C)Can reduce both carbonyl and alkene depending on conditions. Careful control of catalyst and conditions is required for selectivity.Saturated alcohol or allylic alcoholSelectivity can be challenging to control.
Diisobutylaluminium hydride (DIBAL-H)Can selectively reduce the carbonyl at low temperatures.Allylic alcoholOften used for selective reductions of esters and lactones, but can also be applied to ketones.

Selective Modifications of the Alkene Functionality

The carbon-carbon double bond in the α,β-unsaturated ketone system is susceptible to a variety of selective transformations, including conjugate addition and epoxidation.

Conjugate Addition: The Michael addition, or conjugate addition, of nucleophiles to the β-carbon of the enone is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.com A wide range of nucleophiles, including organocuprates, enamines, and soft enolates, can be employed to introduce new substituents at the β-position. This reaction is highly valuable for the construction of more complex molecular frameworks.

Epoxidation: The alkene can be selectively epoxidized to form a bis-epoxide derivative. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.comlibretexts.orglibretexts.orgyoutube.com The resulting bis-epoxide is a highly reactive intermediate that can undergo further nucleophilic ring-opening reactions at either of the epoxide rings, leading to the formation of complex polyhydroxylated or amino-hydroxylated structures. rsc.org

TransformationKey ReagentsProductSynthetic Utility
Conjugate AdditionOrganocuprates, enamines, soft enolatesβ-substituted ketoneFormation of new C-C and C-heteroatom bonds, increasing molecular complexity.
EpoxidationPeroxy acids (e.g., m-CPBA)Bis-epoxideA highly reactive intermediate for the synthesis of polyfunctionalized compounds.

Preparation of Enantiomerically Pure this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound, which are valuable chiral building blocks, can be achieved through two primary strategies: asymmetric epoxidation of the corresponding α,β-unsaturated ketone precursor and kinetic resolution of a racemic mixture of the epoxide. These methods employ either chiral catalysts to direct the stereochemistry of the epoxidation reaction or enzymes to selectively react with one enantiomer of the epoxide, allowing for the separation of the desired enantiomer.

A notable approach for the asymmetric epoxidation of α,β-unsaturated ketones involves the use of rare-earth metal amides in conjunction with phenoxy-functionalized chiral prolinols. For instance, a highly enantioselective epoxidation has been demonstrated using a ytterbium-based amide with a specific chiral proligand, achieving excellent yields and enantiomeric excess with tert-butylhydroperoxide (TBHP) as the oxidant. mdpi.com The efficiency of this catalytic system is dependent on the structure of the ligand and the molar ratio of the catalyst to the ligand. mdpi.com

Another effective method utilizes a chiral N,N′-dioxide–Scandium(III) complex as a catalyst for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds with hydrogen peroxide. This system is advantageous due to its operational simplicity, tolerance to air and water, and the absence of additives, providing optically active epoxides in high yields and enantioselectivities. nih.gov

Furthermore, hybrid amide-based Cinchona alkaloids have been employed as phase-transfer catalysts for the enantioselective epoxidation of α,β-unsaturated ketones. acs.org This method is characterized by its low catalyst loading and short reaction times, yielding a variety of chiral epoxides with exceptional yields and enantioselectivities. acs.org The epoxidation of chalcones and other α,β-unsaturated ketones has been successfully carried out with high efficiency. acs.org

The Sharpless asymmetric epoxidation, a well-established method for the enantioselective epoxidation of allylic alcohols, has been applied to the synthesis of chiral vinyl epoxides. For example, the epoxidation of divinyl carbinol using this method results in a highly enantiopure monoepoxide. This reaction proceeds through an initial ligand-controlled facial selectivity followed by a kinetic resolution step, which enhances the enantiomeric excess of the final product.

Enzymatic kinetic resolution offers an alternative pathway to obtaining enantiomerically pure epoxides. Lipases are commonly used biocatalysts for the kinetic resolution of racemic alcohols and their derivatives through enantioselective acylation or hydrolysis. While direct enzymatic resolution of α,β-epoxy ketones is less common, the resolution of structurally related epoxy alcohols has been demonstrated. In one example, the kinetic resolution of racemic 3-phenoxy-propane-1,2-diols was achieved with high enantiomeric excess using Burkholderia cepacia lipase (B570770) (BCL) immobilized on a binary support.

The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is another powerful technique that provides both the unreacted epoxide and the corresponding 1,2-diol in highly enantioenriched forms. researchgate.netnih.govresearchgate.netunipd.it This method is valued for its use of water as a reactant and the low loading of a recyclable catalyst. researchgate.netnih.govresearchgate.netunipd.it

Below are data tables summarizing the findings from various studies on the preparation of enantiomerically pure epoxides analogous to this compound.

Table 1: Asymmetric Epoxidation of α,β-Unsaturated Ketones

Catalyst SystemSubstrateOxidantSolventYield (%)Enantiomeric Excess (ee, %)Reference
[(Me3Si)2N]3Yb(μ-Cl)Li(THF)3 / Chiral ProlinolChalconeTBHPNot SpecifiedUp to 99Up to 99 mdpi.com
Chiral N,N′-dioxide–Sc(III) complexα,β-Unsaturated KetonesH2O2Not SpecifiedExcellentExcellent nih.gov
Amide-Based Cinchona Alkaloid (C5)(2E,4E)-1,5-diphenylpenta-2,4-dien-1-oneH2O2/NaOHToluene9596 acs.org
Amide-Based Cinchona Alkaloid (C5)α,β-Unsaturated ketone with aliphatic substituentH2O2/NaOHToluene9899 acs.org

Table 2: Enzymatic Kinetic Resolution of Racemic Epoxides and Related Compounds

EnzymeSubstrateReaction TypeSolventConversion (%)Enantiomeric Excess (ee, %) of ProductReference
Burkholderia cepacia lipase (BCL) on PVA/HPMC support3-phenoxy-propane-1,2-diolsKinetic ResolutionNot Specified45-5099
Candida rugosa MY Lipase(R, S)-1-(isopropylamine)-3-phenoxy-2-propanolKinetic Resolution (Acylation)[EMIM][BF4]/Toluene28.296.2

Applications of 1 Oxiran 2 Yl Prop 2 En 1 One in Complex Organic Synthesis and Materials Science

Role as a Key Building Block in Multi-Step Organic Syntheses

The utility of 1-(Oxiran-2-yl)prop-2-en-1-one as a key building block in organic synthesis stems from the distinct and controllable reactivity of its two functional groups. The α,β-unsaturated carbonyl system of the acrylate (B77674) group and the strained three-membered ether of the epoxide ring can undergo a variety of chemical reactions, often selectively. This allows for the sequential introduction of different molecular fragments, making it a versatile precursor for complex molecular architectures.

The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that introduce new functional groups. This reaction can be catalyzed by either acid or base. Under basic or neutral conditions, strong nucleophiles attack the least sterically hindered carbon of the epoxide. rsc.org Under acidic conditions, the reaction proceeds via a protonated epoxide intermediate. This reactivity is crucial for creating derivatives such as amino alcohols or thioethers, which are common motifs in more complex molecules.

The acrylate moiety can participate in several key reactions, including:

Michael Addition: Nucleophiles can add to the β-carbon of the acrylate system.

Diels-Alder Reactions: The carbon-carbon double bond can act as a dienophile.

Polymerization: The vinyl group can undergo free-radical polymerization. google.com

This orthogonal reactivity allows chemists to first perform a reaction on one functional group while leaving the other intact for a subsequent transformation, a cornerstone of multi-step synthesis.

Interactive Table: Key Synthetic Transformations of this compound
Functional GroupReaction TypeReagents/ConditionsResulting Structure
EpoxideNucleophilic Ring-OpeningAmines, Thiols, Azides, Carboxylic Acids rsc.orgβ-substituted alcohol (e.g., amino alcohol, thioether)
EpoxideHydrolysisWater/Acid or BaseDiol
AcrylateMichael AdditionNucleophiles (e.g., amines, thiols)β-substituted propionate
AcrylateRadical PolymerizationFree-radical initiators (e.g., AIBN, BPO) Polymer with pendant epoxy groups

Utility in the Construction of Advanced Pharmaceutical Intermediates

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a useful precursor for advanced pharmaceutical intermediates. The ability to generate β-amino alcohols via the epoxide ring-opening with amines is particularly significant, as this functionality is a key component of many drug molecules, including beta-blockers and certain antiviral agents.

Furthermore, polymers derived from its analog, glycidyl (B131873) methacrylate (B99206) (GMA), have been explored for biomedical applications such as drug delivery systems, dental composites, and as supports for enzyme immobilization. tandfonline.comarabjchem.org For instance, hydrogels based on GMA have been synthesized and loaded with drugs like furosemide (B1674285) to study their slow-release profiles. arabjchem.org Copolymers containing GMA have also been used to create microparticles for the adsorption and release of drugs such as metronidazole. mdpi.com These applications highlight the potential of the glycidyl functional group in creating biocompatible materials for the pharmaceutical industry. The ability to functionalize the polymer after its formation allows for the attachment of specific drugs or targeting moieties.

Monomer and Precursor Applications in Polymer and Materials Chemistry

In materials science, this compound and its methacrylate counterpart are highly valued for their ability to form functional polymers and crosslinked networks. The acrylate group provides a polymerizable unit, while the pendant epoxy group offers a site for post-polymerization modification or crosslinking. smolecule.com

Synthesis of Specialty Epoxy Resins and Crosslinking Agents

Glycidyl-functionalized monomers are key ingredients in the formulation of specialty epoxy resins and coatings. arpadis.com The polymerization of the acrylate group forms a linear polymer chain with reactive epoxy groups appended to each monomer unit. These pendant groups can then react with various curing agents (or crosslinkers) to form a durable three-dimensional thermoset network.

This two-stage process (polymerization followed by crosslinking) allows for precise control over the final material properties. Common crosslinking agents for these epoxy-functional polymers include:

Polyamines: Diamines or polyamines react with the epoxy groups to form strong, chemically resistant networks. Copolymers of ethylene (B1197577) and glycidyl methacrylate can be efficiently crosslinked with multifunctional amine curing agents. researchgate.netchalmers.se

Carboxylic Acids and Anhydrides: These agents react with the epoxy ring to form ester linkages, creating a crosslinked structure. bluebearchemicals.com

Phenols: Phenolic compounds can also be used to cure these epoxy-functional resins.

The resulting crosslinked materials exhibit excellent adhesion, mechanical strength, and chemical resistance, making them suitable for high-performance adhesives, industrial and automotive coatings, and composite materials. dow.compmarketresearch.com

Development of Functional Polymeric Materials via Ring-Opening Polymerization

The term "ring-opening polymerization" can refer to two distinct processes in the context of this monomer. The first, and less common for this specific monomer, is the direct polymerization through the epoxy ring to form a polyether backbone. acs.orgnih.gov

The more prevalent and versatile approach is the polymerization of the acrylate double bond first, followed by the ring-opening of the pendant epoxy groups in a process known as post-polymerization modification . korea.ac.krntu.edu.sg This strategy allows for the creation of a single parent polymer, poly(glycidyl acrylate), which can then be transformed into a wide array of functional materials by reacting the epoxy groups with different nucleophiles. rsc.orgrsc.org This method is highly efficient for generating libraries of polymers with diverse functionalities from a common precursor.

Key features of this approach include:

Versatility: A single base polymer can be modified to have various side chains by reacting it with amines, thiols, azides, or other nucleophiles. rsc.orgkorea.ac.kr

Functionality Installation: This method can introduce hydrophilic groups, charged moieties, or specific binding sites for biological molecules onto a polymer backbone. semanticscholar.org

Creation of New Reactive Sites: The ring-opening reaction of the epoxide invariably produces a hydroxyl group, which can be used for further, secondary modifications, adding another layer of complexity and functionality to the material. rsc.org

Ionic Liquid Design and Application as Poly(ionic liquid) Precursors

The reactivity of the epoxy group on this compound makes it a suitable platform for the synthesis of poly(ionic liquids) (PILs). PILs are polymers containing an ionic liquid species in each monomer repeating unit, combining the unique properties of ionic liquids (e.g., high ionic conductivity, thermal stability) with the mechanical properties of polymers.

There are two primary routes to synthesize PILs using this monomer:

"Monomer-first" approach: The epoxy ring of the glycidyl acrylate monomer is first modified to incorporate a cationic or anionic group, creating an "ionic liquid monomer." This new monomer is then polymerized to yield the final poly(ionic liquid).

"Polymer-first" approach: Glycidyl acrylate is first polymerized. The resulting polymer, featuring pendant epoxy groups, is then chemically modified in a post-polymerization step to introduce ionic liquid functionalities. For example, the epoxy rings can be reacted with an azide, followed by a "click" reaction with an alkyne-derivatized ionic liquid.

These materials are being investigated for applications in batteries, fuel cells, and as catalysts, where ionic conductivity and structural integrity are required. rsc.orgresearchgate.net

Contribution to Fine Chemical Synthesis and Industrial Chemical Processes

Due to its versatile reactivity, this compound (and its analog GMA) is utilized across a broad spectrum of industrial processes and in the synthesis of fine chemicals. smolecule.com Its ability to act as a reactive monomer and crosslinking agent makes it a valuable additive for improving the performance of various materials.

Interactive Table: Industrial Applications of Glycidyl-Functional Acrylates
Industry SectorApplicationFunction of the Monomer
Coatings & Paints Automotive coatings, powder coatings, industrial finishes pmarketresearch.comEnhances adhesion, crosslinking density, chemical resistance, and durability. dow.com
Adhesives & Sealants High-performance industrial and electronic adhesives pmarketresearch.comPromotes adhesion between dissimilar materials and acts as a crosslinker for improved strength. adakem.com
Plastics & Polymers Modifier for engineering plastics (e.g., PET, PVC), compatibilizer for polymer blends Improves toughness, impact resistance, and compatibility between different polymer phases.
Textiles & Leather Textile finishes, leather adhesives tandfonline.comImproves performance properties and adhesion.
Electronics Electrical laminates, microelectronics, encapsulants for LEDs pmarketresearch.comadakem.comProvides electrical insulation, thermal stability, and protection.
Printing UV-curable inks pmarketresearch.comActs as a reactive monomer that cures rapidly under UV light, enhancing production speed.

The monomer is used to synthesize copolymers that serve as toughening agents for engineering plastics or as compatibilizers to improve the homogeneity of polymer blends. In the coatings industry, its incorporation into resin formulations leads to products with enhanced corrosion resistance, durability, and weatherability. dow.compmarketresearch.com

Advanced Spectroscopic and Analytical Techniques for Research on 1 Oxiran 2 Yl Prop 2 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(Oxiran-2-yl)prop-2-en-1-one. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the precise assignment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. The vinyl protons of the acryloyl group typically appear as a complex set of doublet of doublets in the downfield region due to their distinct chemical environments and spin-spin coupling with each other (geminal, cis, and trans couplings). The protons on the epoxide ring are also distinct and appear at a higher field, with their chemical shifts and coupling constants being characteristic of the strained three-membered ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ketone is the most deshielded, appearing furthest downfield. The olefinic carbons of the double bond appear in the intermediate region, while the saturated carbons of the epoxide ring are the most shielded and appear at the highest field.

Advanced two-dimensional (2D) NMR experiments are crucial for definitive assignments.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, connecting protons on adjacent carbons, which is vital for tracing the spin systems of the vinyl and epoxide fragments.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for connecting the acryloyl group to the epoxide ring via correlations from the epoxide protons to the carbonyl carbon.

Mechanistic studies also heavily rely on NMR. By acquiring spectra over time, NMR can be used to monitor reaction kinetics, identify transient intermediates, and characterize final products, providing deep insight into reaction pathways, such as nucleophilic addition to the double bond or ring-opening of the epoxide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O) - - - ~195-200
α-CH= ~6.0 - 6.2 dd J_trans ≈ 17, J_cis ≈ 10 ~128-132
β-CH₂= (trans-H) ~6.3 - 6.5 dd J_trans ≈ 17, J_gem ≈ 2 ~130-135
β-CH₂= (cis-H) ~5.8 - 6.0 dd J_cis ≈ 10, J_gem ≈ 2 -
Epoxide CH ~3.5 - 3.8 m - ~48-52
Epoxide CH₂ ~2.8 - 3.2 m - ~45-49

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound. biointerfaceresearch.comnih.gov These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of light by vibrating molecules. nih.gov

Functional Group Characterization:

α,β-Unsaturated Ketone: This moiety gives rise to several strong and characteristic bands. The C=O stretching vibration appears as a very strong band in the FT-IR spectrum, typically around 1680-1665 cm⁻¹. The C=C stretching vibration of the conjugated double bond is observed around 1640-1620 cm⁻¹. irjet.net

Epoxide Ring: The three-membered ring has characteristic vibrational modes. The asymmetric ring stretching (ring breathing) mode often appears around 1250 cm⁻¹. Other epoxide ring deformations can be found in the 950-810 cm⁻¹ region.

Reaction Monitoring: FT-IR and FT-Raman are powerful tools for real-time monitoring of reactions involving this compound. spectroscopyonline.com For instance, in a polymerization reaction involving the acryloyl group, the disappearance or decrease in intensity of the C=C stretching band can be monitored to determine the reaction rate and extent of conversion. spectroscopyonline.com Similarly, for reactions involving the nucleophilic opening of the epoxide ring, the disappearance of the characteristic epoxide ring vibrations can be tracked. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Alkene =C-H stretch 3100-3000 Medium Medium
Epoxide C-H stretch 3050-2990 Medium Medium
Ketone C=O stretch 1680-1665 Strong Medium-Weak
Alkene C=C stretch 1640-1620 Medium Strong
Epoxide Ring breathing (asymmetric stretch) ~1250 Strong Weak
Epoxide Ring deformation 950-810 Medium-Strong Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound and for elucidating its structure through analysis of its fragmentation patterns.

Molecular Formula Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). For this compound (molecular formula C₅H₆O₂), the calculated exact mass of the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ can be compared to the experimentally measured value. This high accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation Pathway Elucidation: In tandem mass spectrometry (MS/MS), the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of CO: A common fragmentation for ketones is the alpha-cleavage followed by the loss of a neutral carbon monoxide molecule (28 Da).

Cleavage of the Epoxide Ring: The strained epoxide can fragment in several ways, including cleavage of C-C or C-O bonds, leading to characteristic radical cations or even-electron ions.

Retro-Diels-Alder (RDA)-type reactions: Although not a classic RDA substrate, rearrangements and cleavages of the vinyl epoxide system can lead to predictable neutral losses.

Cleavage at the Acryloyl-Epoxide Bond: The bond between the carbonyl carbon and the epoxide ring can cleave, separating the two functional moieties.

Understanding these pathways is crucial for identifying the compound in complex mixtures and for structural confirmation. researchgate.netnih.gov

Table 3: Predicted HRMS Fragments for this compound (C₅H₆O₂)

Ion/Fragment Structure Proposed Fragmentation Pathway Calculated Exact Mass (m/z)
[C₅H₆O₂]⁺˙ Molecular Ion 98.0368
[C₄H₆O]⁺˙ Loss of CO 70.0419
[C₃H₃O]⁺ Cleavage of epoxide and loss of C₂H₃ 55.0184
[C₂H₃O]⁺ Cleavage at C-CO bond (acetyl cation) 43.0184
[C₃H₃]⁺ Loss of the oxiranone fragment 39.0235

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by mapping the electron density of a single crystal. researchgate.net If a suitable single crystal of this compound can be grown, this technique would yield a precise three-dimensional model of the molecule in the solid state.

The resulting crystal structure would provide a wealth of detailed information, including:

Precise Bond Lengths and Angles: This would allow for the direct measurement of the bond lengths within the strained epoxide ring and the conjugated system, providing insight into bond strain and electron delocalization.

Conformation: The analysis would reveal the preferred conformation of the molecule in the crystal lattice, specifically the dihedral angle between the plane of the acryloyl group and the epoxide ring.

Stereochemistry: For a chiral sample, X-ray crystallography can determine the absolute stereochemistry of the chiral center at the epoxide ring, distinguishing between (R) and (S) enantiomers.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state, identifying any hydrogen bonding, van der Waals forces, or other non-covalent interactions that dictate the crystal's architecture.

This level of structural detail is unparalleled and serves as the ultimate benchmark for confirming the identity and stereochemistry of the compound.

Future Perspectives and Emerging Research Avenues for 1 Oxiran 2 Yl Prop 2 En 1 One Chemistry

Integration with Chemoenzymatic and Biocatalytic Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. mdpi.comrsc.org Biocatalysis, which uses enzymes to catalyze chemical reactions, offers a powerful tool for achieving high stereoselectivity under mild conditions. rsc.orgnorthwestern.edu For a molecule like 1-(Oxiran-2-yl)prop-2-en-1-one, chemoenzymatic and biocatalytic strategies represent a significant frontier for producing chiral epoxides in an enantiopure form. nih.gov

Table 1: Biocatalytic Strategies for Chiral Epoxide Synthesis
Biocatalytic ApproachEnzyme ClassDescriptionPotential Advantage for this compound
Direct Asymmetric EpoxidationOxygenases (e.g., P450 monooxygenases)Direct conversion of the corresponding diene precursor to a specific enantiomer of the epoxide.High atom economy; direct access to enantiopure product.
Kinetic Resolution of Racemic EpoxideEpoxide Hydrolases (EHs)Selective hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric excess.Effective method to obtain one enantiomer from a pre-synthesized racemic mixture.
Chemoenzymatic EpoxidationLipases, PeroxidasesEnzyme-catalyzed formation of a peracid in situ, which then performs a non-enzymatic epoxidation.Avoids handling of unstable peracids; can be performed under mild conditions. nih.gov

Exploration of Photoredox and Electrocatalytic Methodologies

In recent years, photoredox and electrocatalysis have emerged as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve with traditional thermal methods. mdpi.comdigitellinc.com These techniques utilize light energy or electrical current, respectively, to generate highly reactive radical intermediates via single-electron transfer (SET) processes. mdpi.com

For the chemistry of this compound, these methodologies offer exciting new possibilities. Visible-light-promoted photoredox catalysis has been successfully used for the synthesis of α,β-epoxy ketones from styrenes and benzaldehydes. acs.org This approach, often employing catalysts like Ru(bpy)₃Cl₂ or decatungstate under mild, room-temperature conditions, could be adapted for the synthesis of the target molecule or its derivatives. acs.orgresearchgate.netbohrium.com The reactions often proceed through the generation of key acyl radical intermediates. acs.org Similarly, electrocatalysis provides an alternative, often complementary, method for generating radical intermediates without the need for chemical oxidants or reductants. mdpi.com Both techniques align with the principles of green chemistry by reducing the reliance on harsh reagents and high temperatures. mdpi.com Future research will likely focus on developing specific photocatalytic and electrocatalytic systems tailored for the unique reactivity of the epoxy-enone scaffold, enabling novel C-C and C-heteroatom bond formations.

Table 2: Comparison of Photoredox and Electrocatalytic Methods
FeaturePhotoredox CatalysisElectrocatalysis
Energy Source Visible or UV LightElectrical Current
Key Principle Generation of radical intermediates via photoinduced electron transfer. mdpi.comGeneration of radical intermediates via direct electron transfer at an electrode surface. mdpi.com
Typical Catalysts Ruthenium or Iridium complexes, organic dyes, semiconductors (e.g., decatungstate). acs.orgresearchgate.netOften catalyst-free, relies on electrode material and potential.
Advantages Mild reaction conditions, high functional group tolerance, spatial and temporal control.Avoids chemical redox agents, high tunability via electrode potential, scalable. mdpi.com
Potential Application Asymmetric epoxidation, C-H functionalization, cross-coupling reactions. acs.orgReductive or oxidative cyclizations, functional group transformations.

Development of Novel Organocatalysts and Chiral Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis over the past two decades. rsc.org For reactions involving α,β-unsaturated ketones, chiral secondary amines and phosphines have proven to be exceptionally effective catalysts. rsc.orgacs.org This presents a fertile ground for the development of stereoselective transformations of this compound.

The asymmetric epoxidation of α,β-unsaturated ketones is a well-established strategy for producing chiral epoxyketones. acs.org Significant progress has been made using hybrid catalysts, such as amide-based Cinchona alkaloids, which can operate at very low catalyst loadings (e.g., 0.5 mol%) and achieve excellent yields and enantioselectivities (up to >99% ee). acs.org The mechanism often involves the formation of hydrogen bonds and π-π stacking interactions between the catalyst and the substrate to control the facial selectivity of the attack by an oxidant. acs.org Future research will focus on designing new multifunctional organocatalysts specifically tailored to the epoxy-enone substrate. acs.org This could involve creating catalysts that can activate the enone for a Michael addition while simultaneously interacting with the epoxide ring, leading to complex and highly stereoselective cascade reactions from simple starting materials. rsc.orgelsevierpure.com Iron-catalyzed systems with novel ligands have also shown promise in the asymmetric epoxidation of challenging enone substrates. acs.org

Table 3: Chiral Catalytic Systems for Asymmetric Epoxidation of Enones
Catalyst TypeExample Catalyst/SystemKey FeaturesReported Enantioselectivity
Organocatalyst (Phase-Transfer) Amide-based Cinchona AlkaloidsLow catalyst loading, short reaction times, recyclable. acs.orgUp to >99% ee. acs.org
Organocatalyst (Lewis Base) Multifunctional Chiral PhosphinesCombines nucleophilic phosphorus center with hydrogen-bonding motifs. acs.orgHigh ee in related reactions. acs.org
Transition Metal Catalyst Fe(OTf)₂ / Chiral Phenanthroline LigandsEffective for previously inaccessible β,β-disubstituted enones. acs.orgUp to 92% ee. acs.org
Organocatalyst (Amine) Chiral Secondary Amines (e.g., Proline derivatives)Enables asymmetric cascade reactions via enamine/iminium ion activation. rsc.orgHigh stereocontrol in cascade sequences. rsc.org

In Situ Spectroscopic Monitoring and Kinetic Studies of Reactions

A deep understanding of reaction mechanisms, kinetics, and the role of transient intermediates is essential for process optimization and the development of new synthetic methods. spectroscopyonline.com In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of chemical reactions as they occur, without the need for sample extraction. spectroscopyonline.comresearchgate.netspectroscopyonline.com

Applying these techniques to reactions involving this compound could provide invaluable insights. For instance, the polymerization or ring-opening reactions of the epoxide can be monitored by observing the disappearance of characteristic vibrational bands, such as the epoxy ring band near 1275 cm⁻¹ in Raman spectroscopy. spectroscopyonline.comresearchgate.net This allows for the precise determination of reaction endpoints and the calculation of kinetic parameters. researchgate.netnaun.org In situ monitoring is particularly valuable when dealing with transient or unstable intermediates that cannot be isolated and analyzed by traditional off-line methods like GC or NMR. spectroscopyonline.com The data obtained from these studies can be used to build rigorous kinetic models, validate proposed reaction mechanisms, and rapidly optimize reaction conditions for yield and selectivity. spectroscopyonline.comresearchgate.net

Table 4: In Situ Spectroscopic Techniques for Reaction Monitoring
TechniquePrincipleInformation ProvidedApplicability to Epoxy-Enone Chemistry
FTIR Spectroscopy Measures absorption of infrared light by molecular vibrations.Concentration changes of reactants, products, and intermediates with functional groups (e.g., C=O, C-O-C). researchgate.netMonitoring carbonyl stretch of the enone and ether bands of the epoxide.
Raman Spectroscopy Measures inelastic scattering of monochromatic light.Changes in chemical bonding, particularly for non-polar bonds (e.g., C=C) and specific ring structures. spectroscopyonline.comnaun.orgTracking the consumption of the C=C double bond and the opening of the epoxy ring. spectroscopyonline.com
UV-Vis Spectroscopy Measures absorption of UV-visible light by electronic transitions.Concentration of chromophoric species, particularly conjugated systems.Monitoring reactions involving the α,β-unsaturated carbonyl system. mdpi.com
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information for all soluble species in the reaction mixture.Mechanistic studies and identification of intermediates, though requires specialized probes.

Sustainable Synthesis and Circular Economy Principles in Epoxy-Enone Chemistry

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry and the concept of a circular economy. psecommunity.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edusigmaaldrich.comresearchgate.net A circular economy aims to move away from the traditional "take-make-dispose" model towards one that emphasizes resource efficiency, recycling, and waste elimination. psecommunity.org

The synthesis and application of this compound can be reimagined through this lens. Applying the 12 principles of green chemistry could lead to more sustainable synthetic routes. sigmaaldrich.comgreenchemistry-toolkit.org This includes maximizing atom economy, using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and designing for energy efficiency. msu.edufirp-ula.org For example, developing catalytic methods for epoxidation that use benign oxidants like H₂O₂ instead of traditional peracids would improve the process's environmental footprint. Furthermore, this compound could serve as a monomer for creating novel polymers. There is growing research into designing epoxy resins derived from renewable sources, such as vanillin, that are chemically recyclable. tue.nl These materials can be depolymerized back to their constituent monomers, enabling a closed-loop recycling system. tue.nl By designing polymers based on the epoxy-enone scaffold with dynamic covalent bonds, it may be possible to create high-performance thermosets that are not only bio-based but also fully recyclable, contributing to a more sustainable and circular materials economy. tue.nlrsc.org

Table 5: Application of Green Chemistry Principles to Epoxy-Enone Synthesis
Green Chemistry PrincipleDescriptionPotential Application/Strategy
1. Prevention It is better to prevent waste than to treat it after it has formed. msu.edusigmaaldrich.comDevelop high-yield, high-selectivity reactions that minimize byproduct formation.
2. Atom Economy Maximize the incorporation of all materials used in the process into the final product. msu.edugreenchemistry-toolkit.orgUtilize addition reactions (e.g., epoxidation, Michael addition) that incorporate all atoms of the reactants.
7. Use of Renewable Feedstocks Use raw materials which are renewable rather than depleting. sigmaaldrich.comDevelop synthetic routes starting from bio-based platform chemicals. rsc.org
9. Catalysis Catalytic reagents are superior to stoichiometric reagents. msu.edusigmaaldrich.comEmploy biocatalysts, organocatalysts, or metal catalysts to enable efficient transformations with low waste. rsc.org
10. Design for Degradation Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. sigmaaldrich.comIncorporate degradable linkages if used as a monomer for specialty polymers.

Q & A

Basic: What synthetic routes are commonly employed for 1-(Oxiran-2-yl)prop-2-en-1-one, and how are the products characterized?

Answer:
The synthesis typically involves Claisen-Schmidt condensation between an oxiran-containing aldehyde and a ketone under basic or acidic conditions. For example, analogous compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one were synthesized via this method . Post-synthesis characterization includes:

  • Single-crystal XRD for 3D structural elucidation.
  • Spectroscopic techniques : ¹H NMR for proton environments, IR for functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹), and HR-MS for molecular ion confirmation .
  • Purity validation through elemental analysis or chromatographic methods.

Basic: Which spectroscopic techniques confirm the structure of this compound, and what critical data points are analyzed?

Answer:
Key techniques include:

  • ¹H NMR : Signals for the α,β-unsaturated ketone (δ 6.5–8.0 ppm for vinyl protons) and oxiran ring protons (δ 3.5–4.5 ppm) .
  • IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of oxiran).
  • UV-Vis : λmax for the conjugated enone system (~250–300 nm).
  • XRD : Bond lengths (e.g., C=O ~1.22 Å) and angles to confirm stereochemistry .

Advanced: How can SHELXL refine the crystal structure of this compound, particularly with data inconsistencies?

Answer:
SHELXL addresses challenges via:

  • TWIN and HKLF5 commands for handling twinned data, common in asymmetric molecules.
  • Iterative refinement : Adjusting thermal parameters (Uiso) and occupancy factors for disordered atoms.
  • Validation tools : R-factor analysis (target <5%) and difference Fourier maps to locate missing electron density .
    Example: Discrepancies in hydrogen bonding can be resolved by refining hydrogen atom positions using SHELXL’s AFIX constraints.

Advanced: What methodologies analyze hydrogen bonding networks in the crystal structure of this compound?

Answer:
Graph set analysis (as per Etter’s formalism) is used to classify hydrogen bonds into motifs like chains (C), rings (R), or intramolecular (S). Tools include:

  • Mercury (CCDC) : Visualizes and quantifies interactions (e.g., O-H···O distances ~2.8 Å).
  • PLATON : Calculates interaction energies and identifies π-π stacking.
    Hydrogen bonding patterns influence crystal packing and stability, critical for material design .

Advanced: How do DFT calculations validate experimental geometric parameters and electronic properties of this compound?

Answer:

  • Geometric validation : Compare DFT-optimized bond lengths (e.g., C=O, C-C) with XRD data. Deviations >0.02 Å suggest structural distortions or computational basis set limitations .
  • Electronic properties : TD-DFT predicts UV-Vis λmax; discrepancies >10 nm may indicate solvent effects or excited-state interactions not modeled.
  • NBO analysis : Evaluates hyperconjugation (e.g., oxiran ring strain vs. conjugation stabilization).

Basic: What are the key considerations for ensuring reproducibility in synthesizing this compound?

Answer:

  • Reaction conditions : Strict control of temperature (±2°C) and pH (e.g., NaOH vs. KOH base effects).
  • Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Documentation : Detailed protocols for solvent volumes, catalyst loadings, and reaction times .

Advanced: How do molecular mechanics simulations predict mechanical properties of this compound-based crystals?

Answer:

  • Force fields (e.g., COMPASS) : Simulate elastic constants (Young’s modulus) by correlating molecular rigidity (e.g., oxiran ring strain) with bulk properties.
  • Stress-strain curves : Predict brittleness/ductility based on intermolecular interaction strengths (e.g., hydrogen bonds vs. van der Waals) .

Advanced: What strategies resolve contradictions between experimental data and theoretical models for this compound?

Answer:

  • Cross-validation : Use multiple techniques (e.g., XRD + NMR + DFT) to confirm bond angles/electronic states.
  • Error analysis : Quantify instrumental limitations (e.g., XRD resolution ~0.8 Å) vs. computational approximations (e.g., basis set truncation).
  • Sensitivity testing : Vary computational parameters (solvent model, exchange-correlation functionals) to match experimental trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.